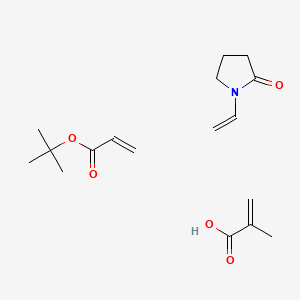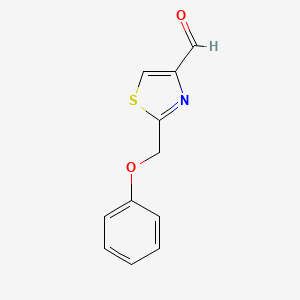
2-(Phenoxymethyl)thiazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a chemical compound with the molecular formula C₁₁H₉NO₂S and a molecular weight of 219.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-(Phenoxymethyl)thiazole-4-carbaldehyde is 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(Phenoxymethyl)thiazole-4-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.26 .Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
Researchers have explored the synthesis of thiazole derivatives for their potential applications in materials chemistry. For instance, the study on symmetrically substituted thiazolo[5,4-d]thiazoles demonstrates the relationship between the structure of thiazole derivatives and their physicochemical properties, such as UV-Vis and fluorescence characteristics. These findings suggest applications in the development of materials with specific optical properties (Tokárová & Biathová, 2018).
Antimicrobial and Anti-inflammatory Activities
Derivatives of thiazole, including those synthesized from compounds structurally related to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been assessed for antimicrobial, antioxidant, and anti-inflammatory activities. Studies show that some of these derivatives exhibit significant activity against various pathogens, highlighting their potential in medicinal chemistry for the development of new therapeutic agents (Abdel-Wahab et al., 2012).
Photophysical Studies
Investigations into the excited-state intramolecular proton transfer (ESIPT) processes and photophysical properties of 2-(2′-hydroxyphenol)thiazole-4-carbaldehyde derivatives have been conducted. These studies are crucial for understanding the fluorescent sensing mechanisms of these compounds, which could be applied in the development of novel fluorescent probes for metal ions (Su & Fang, 2020).
Development of Bioactive Substances
Research has been directed towards creating new 1,3-thiazole derivatives from 2-hydroxyalkyl-1,3-thiazole-5-carbaldehydes, with a focus on exploring their potential as bioactive substances. This area signifies the compound's role in the synthesis of novel molecules that may possess various biological activities (Sinenko et al., 2016).
Crystal Structure Analysis
The crystal and molecular structure of thiazole derivatives, including those similar to 2-(Phenoxymethyl)thiazole-4-carbaldehyde, have been described, providing insights into their structural characteristics. This information is valuable for the design of molecules with desired physical and chemical properties (Banu et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures for prevention, response, storage, and disposal .
Propiedades
IUPAC Name |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFBPIWCVMQAMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=CS2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl [(1R,2S)-2-ethenyl-1-{[(1-methylcyclopropyl)sulfonyl]carbamoyl}cyclopropyl]carbamate](/img/structure/B569616.png)
![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
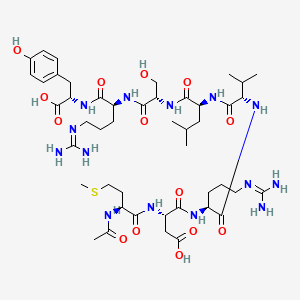
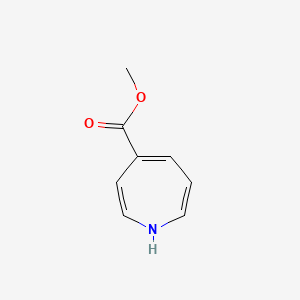
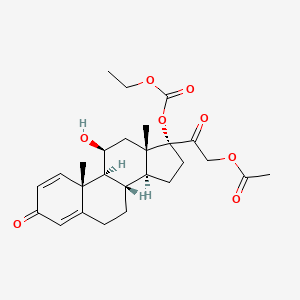
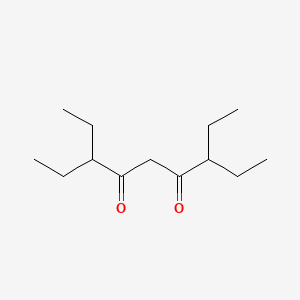
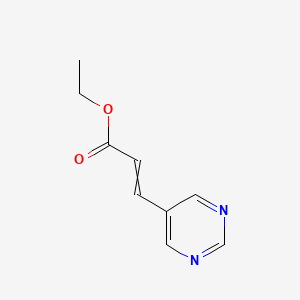
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
